molecular formula C6H12BrF B6250318 3-(bromomethyl)-3-fluoropentane CAS No. 1786-35-2

3-(bromomethyl)-3-fluoropentane

Cat. No.: B6250318
CAS No.: 1786-35-2
M. Wt: 183.06 g/mol
InChI Key: VWQNOECMOSQJIY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-fluoropentane is an organic compound with the molecular formula C_6H_11BrF. It is a halogenated hydrocarbon featuring both a bromine and a fluorine atom attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pentane: One common method involves the halogenation of pentane using bromine (Br_2) and fluorine (F_2) in the presence of a suitable catalyst. The reaction typically proceeds via free radical substitution.

  • Bromination followed by Fluorination: Another approach is to first brominate pentane to form 3-bromopentane, followed by fluorination to introduce the fluorine atom at the desired position.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound can be produced in a batch process where controlled amounts of bromine and fluorine gases are introduced to pentane in a reactor vessel under specific temperature and pressure conditions.

  • Continuous Flow Process: Alternatively, a continuous flow process can be employed, where pentane is continuously fed into a reactor with bromine and fluorine gases, allowing for a steady production of the compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as alcohols, ketones, and carboxylic acids.

  • Reduction: Reduction reactions can convert the bromomethyl group to a methylene group, resulting in the formation of 3-fluoropentane.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as hydroxide or cyanide ions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are typically employed.

Major Products Formed:

  • Oxidation: Products include 3-(bromomethyl)-3-fluoropentanol, 3-(bromomethyl)-3-fluoropentanone, and 3-(bromomethyl)-3-fluoropentanoic acid.

  • Reduction: The major product is 3-fluoropentane.

  • Substitution: Products include 3-(hydroxymethyl)-3-fluoropentane and 3-(cyanomethyl)-3-fluoropentane.

Scientific Research Applications

3-(Bromomethyl)-3-fluoropentane has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of halogenated compounds in biological systems.

  • Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(bromomethyl)-3-fluoropentane exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular substitution (SN2) mechanism. The fluorine atom can influence the reactivity and stability of the compound due to its electronegativity.

Molecular Targets and Pathways Involved:

  • Nucleophilic Substitution: The compound acts as an electrophile, with the bromine atom being the site of nucleophilic attack.

  • Oxidation and Reduction: The reactions involve the transfer of electrons, with oxidizing agents accepting electrons and reducing agents donating electrons.

Comparison with Similar Compounds

  • 3-(Chloromethyl)-3-fluoropentane

  • 3-(Iodomethyl)-3-fluoropentane

  • 3-(Bromomethyl)-3-chloropentane

  • 3-(Bromomethyl)-3-iodopentane

Properties

CAS No.

1786-35-2

Molecular Formula

C6H12BrF

Molecular Weight

183.06 g/mol

IUPAC Name

3-(bromomethyl)-3-fluoropentane

InChI

InChI=1S/C6H12BrF/c1-3-6(8,4-2)5-7/h3-5H2,1-2H3

InChI Key

VWQNOECMOSQJIY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CBr)F

Purity

95

Origin of Product

United States

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